Angiotensin I human acetate salt hydrate
Description
Conceptual Framework of the Renin-Angiotensin System (RAS) in Fundamental Physiology
The Renin-Angiotensin System (RAS), also known as the Renin-Angiotensin-Aldosterone System (RAAS), is a fundamental hormonal cascade that plays a critical role in regulating blood pressure, fluid and electrolyte balance, and systemic vascular resistance. wikipedia.orgnih.govclevelandclinic.orgteachmephysiology.com This system involves multiple organs, including the kidneys, liver, lungs, adrenal cortex, and brain. nih.govnih.gov
The process is initiated when there is a drop in blood pressure or fluid volume. clevelandclinic.orgkhanacademy.org In response, specialized cells in the kidneys, called juxtaglomerular cells, release an enzyme called renin into the bloodstream. wikipedia.orgclevelandclinic.org Renin then acts on a precursor protein called angiotensinogen (B3276523), which is produced and secreted by the liver. nih.govprospecbio.com This enzymatic action by renin cleaves angiotensinogen to form Angiotensin I, setting in motion the subsequent steps of the cascade. wikipedia.orgnih.gov The RAS is essential for both acute and chronic adjustments to blood pressure. nih.gov
Angiotensin I as a Decapeptide Precursor in the RAS Cascade
Angiotensin I is a decapeptide, meaning it is a polypeptide chain composed of ten amino acids. wikipedia.orgnih.gov In its human form, the specific amino acid sequence is Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu. echelon-inc.comsigmaaldrich.com This sequence is also found in several other species, including horses, sheep, pigs, and rats. anaspec.com
Functionally, Angiotensin I is considered a biologically inert precursor. wikipedia.orgnih.govechelon-inc.com It serves primarily as the substrate for the next key enzyme in the cascade, Angiotensin-Converting Enzyme (ACE). wikipedia.organaspec.com ACE, found predominantly on the surface of vascular endothelial cells in the lungs, cleaves two amino acids from the C-terminus of Angiotensin I. wikipedia.orgnih.govnih.gov This conversion process transforms the decapeptide Angiotensin I into the potent octapeptide, Angiotensin II, which is the primary bioactive component of the RAS responsible for vasoconstriction and stimulating the release of aldosterone (B195564). wikipedia.orgprospecbio.com
The chemical compound "Angiotensin I human acetate (B1210297) salt hydrate" refers to the synthetic human form of this peptide, prepared as an acetate salt, which may incorporate water molecules into its structure (hydrate). This form is often used in laboratory and research settings. sigmaaldrich.comsigmaaldrich.com
| Property | Value | Source |
| Chemical Formula | C62H89N17O14 · xC2H4O2 · yH2O | sigmaaldrich.com |
| Molecular Weight | 1296.48 g/mol (anhydrous free base) | echelon-inc.comsigmaaldrich.com |
| Appearance | Powder | sigmaaldrich.comsigmaaldrich.com |
| Amino Acid Sequence | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu | echelon-inc.comsigmaaldrich.com |
| CAS Number | 70937-97-2 | sigmaaldrich.com |
Historical Perspectives on Angiotensin I Research
The journey to understanding Angiotensin I is intertwined with the broader discovery of the Renin-Angiotensin System. The story begins in 1898 when Robert Tigerstedt and Per Bergman identified a pressor substance in renal extracts, which they named "renin". ahajournals.orgahajournals.orgnih.govnih.gov
A significant leap forward occurred in the 1930s. In 1934, Harry Goldblatt's work on experimental hypertension by constricting the renal artery provided a crucial model for study. ahajournals.orgahajournals.orgnih.gov Following this, in the late 1930s, two independent research groups—one in Argentina led by Eduardo Braun-Menéndez and another in the United States led by Irvine Page and Oscar Helmer—discovered that renin was an enzyme that acted on a plasma protein to produce a new, potent pressor substance. ahajournals.orgahajournals.orgnih.gov
This newly identified substance was initially given two different names: the Argentine group called it "hypertensin," while the American team named it "angiotonin". ahajournals.orgahajournals.orgnih.gov This substance was later understood to be what we now call Angiotensin. It was not until later that the distinction was made between the initial, less active product (Angiotensin I) and the final, highly active product (Angiotensin II). In 1958, Braun-Menéndez and Page collaborated to resolve the naming conflict, agreeing on the term "angiotensin" for the peptide. ahajournals.orgahajournals.org This foundational research paved the way for the detailed characterization of Angiotensin I and its pivotal role as the precursor in the RAS cascade. nih.gov
Structure
2D Structure
Properties
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H89N17O14.C2H4O2.H2O/c1-7-35(6)51(78-56(87)44(25-37-17-19-40(80)20-18-37)74-58(89)50(34(4)5)77-53(84)42(15-11-21-68-62(64)65)71-52(83)41(63)28-49(81)82)59(90)75-46(27-39-30-67-32-70-39)60(91)79-22-12-16-48(79)57(88)73-43(24-36-13-9-8-10-14-36)54(85)72-45(26-38-29-66-31-69-38)55(86)76-47(61(92)93)23-33(2)3;1-2(3)4;/h8-10,13-14,17-20,29-35,41-48,50-51,80H,7,11-12,15-16,21-28,63H2,1-6H3,(H,66,69)(H,67,70)(H,71,83)(H,72,85)(H,73,88)(H,74,89)(H,75,90)(H,76,86)(H,77,84)(H,78,87)(H,81,82)(H,92,93)(H4,64,65,68);1H3,(H,3,4);1H2/t35-,41-,42-,43-,44-,45-,46-,47-,48-,50-,51-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMWNZUFNXZMDE-TYQYNJATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N.CC(=O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N.CC(=O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H95N17O17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70937-97-2 | |
| Record name | Angiotensin I, diacetate (salt) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070937972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Biosynthesis and Formation of Angiotensin I
Angiotensinogen (B3276523) as the Primary Substrate for Angiotensin I Generation
Angiotensinogen is the only known biological precursor for the entire family of angiotensin peptides. nih.govnih.gov It is a glycoprotein (B1211001) belonging to the serpin (serine protease inhibitor) family, although it does not exhibit the typical inhibitory activity of other serpins. nih.govwikipedia.org The synthesis of Angiotensin I begins with this large precursor molecule, which circulates in the bloodstream. youtube.com
Hepatic and Tissue Synthesis of Angiotensinogen
The primary site of angiotensinogen synthesis is the liver, where hepatocytes produce and secrete it into the circulation. wikipedia.orgoup.comkhanacademy.org This hepatic production is the main source of plasma angiotensinogen. nih.gov However, research has demonstrated that the gene for angiotensinogen is expressed in numerous other tissues, indicating local production capabilities. nih.gov These extrahepatic sites contribute to tissue-specific renin-angiotensin systems. nih.govnih.gov
Table 1: Documented Sites of Angiotensinogen Synthesis
| Tissue | Primary Cell Type(s) | Significance |
|---|---|---|
| Liver | Hepatocytes | Main source of circulating angiotensinogen nih.govfrontiersin.org |
| Adipose Tissue | Adipocytes | May link RAS to obesity-related conditions wikipedia.orgoup.com |
| Kidney | Proximal tubule cells | Contributes to intra-renal Angiotensin II formation nih.govnih.gov |
| Heart | Cardiomyocytes | Implicated in cardiac hypertrophy and remodeling nih.govoup.com |
| Brain | Astrocytes, Neurons | Forms an independent brain RAS involved in central blood pressure control nih.govnih.gov |
| Vascular Tissue | Endothelial cells | Local regulation of vascular tone nih.govnih.gov |
| Adrenal Gland | - | Local production contributing to aldosterone (B195564) regulation nih.govnih.gov |
Studies using knockout mice have underscored the liver's critical role. Liver-specific knockout of the angiotensinogen gene nearly eliminated both plasma and renal angiotensinogen, as well as renal Angiotensin II. nih.gov In contrast, kidney-specific knockout had minimal impact on these levels, suggesting that the kidney primarily takes up filtered angiotensinogen from the circulation rather than relying on its own synthesis for Angiotensin II production. nih.gov
Renin-Dependent Cleavage of Angiotensinogen to Angiotensin I
The classical and most significant pathway for Angiotensin I formation is the enzymatic cleavage of angiotensinogen by renin. clevelandclinic.orgassaygenie.com Renin is a highly specific aspartyl protease that recognizes and hydrolyzes the peptide bond between Leucine (Leu¹⁰) and Valine (Val¹¹) at the N-terminus of the angiotensinogen molecule. nih.gov This action releases the ten-amino-acid peptide, Angiotensin I (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu). echelon-inc.comnih.gov This step is the rate-limiting reaction of the entire RAS cascade. nih.govnih.gov
Renin Activity and Regulation of Angiotensin I Formation
Renin is synthesized and secreted into the bloodstream primarily by the juxtaglomerular (JG) cells of the kidney. frontiersin.orgyoutube.com The activity and release of renin are tightly controlled by several factors, which in turn regulate the rate of Angiotensin I formation.
Key Regulators of Renin Secretion:
Renal Perfusion Pressure: A drop in blood pressure within the afferent arterioles of the kidney is a powerful stimulus for renin release. clevelandclinic.orgyoutube.com
Sodium Chloride Delivery: Macula densa cells in the distal convoluted tubule sense the concentration of sodium chloride. A decrease in sodium levels signals the JG cells to release renin. nih.govyoutube.com
Sympathetic Nervous System: Activation of beta-1 adrenergic receptors on JG cells by the sympathetic nervous system stimulates renin secretion. nih.govclevelandclinic.org
Negative Feedback: Angiotensin II itself exerts a negative feedback effect, inhibiting further renin release to prevent overactivity of the system. frontiersin.org
Prorenin Activation and Release Mechanisms
Renin is initially synthesized as an inactive precursor called prorenin. ahajournals.orgoup.com Prorenin contains a 43-amino acid prosegment that covers the enzymatic cleft, blocking its access to angiotensinogen. ahajournals.org Prorenin is the main circulating form, with plasma concentrations often being ten times higher than that of active renin. clinpgx.orgnih.gov
Activation of prorenin can occur through two primary mechanisms:
Proteolytic Activation: This irreversible process involves enzymes, such as proconvertase 1 or cathepsin B, cleaving off the prosegment. nih.govahajournals.org This occurs primarily within the secretory granules of the kidney's JG cells before renin is released. oup.com
Non-proteolytic Activation: This is a reversible conformational change where the prosegment unfolds, exposing the active site without being removed. oup.com This can be triggered by factors like low pH, low temperature, or, most significantly, by binding to the (pro)renin receptor. oup.comahajournals.org
Renin Receptor Interactions (e.g., (pro)renin receptor) and Angiotensin I Synthesis
A specific membrane-bound receptor, known as the (pro)renin receptor (PRR), binds both renin and prorenin. nih.govclinpgx.org This receptor is expressed in various tissues, including the heart, brain, and kidneys. nih.gov
The interaction with the PRR has two major consequences for Angiotensin I synthesis:
Enhanced Renin Activity: When active renin binds to the PRR, its catalytic efficiency to cleave angiotensinogen into Angiotensin I increases by approximately four to five-fold compared to soluble renin. nih.govnih.gov
Activation of Prorenin: When prorenin binds to the PRR, it undergoes a conformational change that "opens" the molecule, allowing it to become catalytically active and generate Angiotensin I without the prosegment being cleaved off. oup.comnih.gov This provides a mechanism for local, tissue-based Angiotensin I formation, utilizing the abundant circulating prorenin. ahajournals.orgoup.com
Non-Renin Pathways for Angiotensinogen Cleavage to Angiotensin I
While renin is the primary enzyme responsible for Angiotensin I production, other proteases can also cleave angiotensinogen to form Angiotensin I or, in some cases, directly form Angiotensin II. nih.govnih.gov The contribution of these alternative pathways may become more significant in certain pathological conditions or when the renin-dependent pathway is suppressed. nih.gov
Table 2: Renin and Non-Renin Enzymes in Angiotensin Formation
| Enzyme | Action | Pathway |
|---|---|---|
| Renin | Cleaves Angiotensinogen to form Angiotensin I nih.gov | Renin-Dependent |
| Cathepsin G | Can form Angiotensin II directly from Angiotensinogen nih.govresearchgate.net | Non-Renin |
| Tonin | Can form Angiotensin II directly from Angiotensinogen nih.govresearchgate.net | Non-Renin |
| Kallikrein | Can metabolize Angiotensinogen to form Angiotensin I or II nih.govresearchgate.net | Non-Renin |
| Chymase | Converts Angiotensin I to Angiotensin II; considered an alternative to ACE nih.govresearchgate.net | Non-Renin (downstream of Angiotensin I) |
Role of Cathepsins (e.g., Cathepsin D, Cathepsin G)
Cathepsins, a class of proteases typically found in lysosomes, have been identified as having the capability to generate angiotensin peptides, thereby providing a renin-independent pathway for Angiotensin I and II formation. nih.govnih.gov
Cathepsin D: This aspartyl protease, found ubiquitously in lysosomes, can cleave angiotensinogen to release Angiotensin I. youtube.comnih.gov This function suggests a potential role for Cathepsin D in the intracellular generation of angiotensin peptides, which may be significant in tissues like the brain and in pathological conditions such as heart failure and certain cancers. nih.govnih.gov Studies have shown that in conditions like myocardial infarction, circulating Cathepsin D can convert angiotensinogen to Angiotensin I, offering an alternative mechanism for activating the RAS. nih.gov
Cathepsin G: A serine protease primarily located in the azurophilic granules of neutrophils, Cathepsin G displays dual functionality in the context of the renin-angiotensin system. nih.govfrontiersin.org It can directly cleave angiotensinogen to form Angiotensin II, bypassing the Angiotensin I intermediate altogether. mdpi.comnih.gov Additionally, Cathepsin G is capable of converting Angiotensin I into Angiotensin II. nih.govfrontiersin.org This activity, particularly at sites of inflammation where neutrophils congregate, suggests that Cathepsin G can contribute significantly to local Angiotensin II production, independent of both renin and angiotensin-converting enzyme (ACE). frontiersin.orgresearchgate.net
Cathepsin-Mediated Angiotensin Formation
| Enzyme | Primary Location | Substrate(s) | Primary Product(s) | Significance |
|---|---|---|---|---|
| Cathepsin D | Lysosomes | Angiotensinogen | Angiotensin I | Alternative, renin-independent pathway for Angiotensin I synthesis. youtube.comnih.gov |
| Cathepsin G | Neutrophil Azurophilic Granules | Angiotensinogen, Angiotensin I | Angiotensin II | Bypasses renin and ACE for direct local Angiotensin II production. nih.govmdpi.com |
Involvement of Tonins
Tonin is a serine protease found in various rat tissues that also provides an alternative pathway for angiotensin peptide formation. ahajournals.orgahajournals.org This enzyme can generate Angiotensin II through two distinct mechanisms:
Directly from the precursor molecule, angiotensinogen. ahajournals.orgnih.gov
By converting Angiotensin I into Angiotensin II. ahajournals.orgahajournals.org
The action of tonin is independent of the classical RAS enzymes, renin and ACE. ahajournals.org Research indicates that tonin can hydrolyze Angiotensin I to form Angiotensin II, and its presence in tissues suggests a role in local blood pressure regulation and potentially in the pathophysiology of hypertension. ahajournals.orgnih.gov Even when bound to inhibitors like alpha 1-macroglobulin, tonin retains its ability to hydrolyze smaller substrates like Angiotensin I to form Angiotensin II. nih.gov
Tonin-Mediated Angiotensin Formation
| Enzyme | Enzyme Class | Substrate(s) | Product | Key Characteristic |
|---|---|---|---|---|
| Tonin | Serine Protease | Angiotensinogen, Angiotensin I | Angiotensin II | Functions independently of renin and ACE. ahajournals.orgnih.gov |
Molecular and Biochemical Interactions of Angiotensin I
Enzyme-Substrate Specificity and Kinetic Studies of Angiotensin I Metabolism
The metabolic fate of Angiotensin I is primarily dictated by the action of various enzymes, with Angiotensin-Converting Enzyme (ACE) being the most prominent. nih.gov Kinetic studies are crucial for understanding the efficiency and specificity of these enzymatic reactions.
Angiotensin-Converting Enzyme (ACE), a zinc-dependent dipeptidase, plays a pivotal role by cleaving the dipeptide His-Leu from the C-terminus of Angiotensin I to form the octapeptide Angiotensin II. wikipedia.orgnih.gov The specificity of ACE is not absolute, as it can act on other substrates, including the vasodilator bradykinin (B550075). nih.gov The kinetic parameters of ACE catalysis, such as the Michaelis-Menten constant (K_m) and the catalytic constant (k_cat), quantify the enzyme's affinity for Angiotensin I and its turnover rate. youtube.com For instance, a detailed kinetic analysis using a synthetic substrate, furanacryloyl-Phe-Gly-Gly, revealed a k_cat of 19,000 min⁻¹ and a K_m of 3.0 x 10⁻⁴ M for ACE. nih.gov
Beyond ACE, other enzymes, often referred to as having "ACE bypass pathways," can also metabolize Angiotensin I. nih.gov For example, neprilysin (NEP) can cleave Angiotensin I to produce Angiotensin (1-7). nih.gov The kinetic efficiency (k_cat/K_m) of these different enzymes for Angiotensin I determines the relative production of various angiotensin peptides, which can have opposing physiological effects. youtube.comnih.gov
Table 1: Kinetic Parameters of Angiotensin I Metabolism by Various Enzymes
Interactions of Angiotensin I with Metal Ions (e.g., Zinc Coordination)
The catalytic activity of key enzymes in Angiotensin I metabolism is often dependent on the presence of metal ions, with zinc being particularly crucial for ACE. nih.gov
ACE is a zinc metallopeptidase, containing one gram-atom of zinc per mole of the enzyme. nih.gov This zinc ion is located at the active site and is essential for the hydrolysis of the peptide bond in Angiotensin I. nih.govnih.gov The zinc ion acts as a Lewis acid, polarizing the carbonyl group of the scissile peptide bond and facilitating nucleophilic attack by a water molecule. The removal of this zinc ion by chelating agents results in an inactive apoenzyme, demonstrating its indispensable role in catalysis. nih.gov While zinc is vital for activity, studies have shown that excessively high concentrations of zinc can inhibit the activity of both ACE and its homolog, ACE2. nih.govnova.edutandfonline.com For instance, zinc concentrations greater than 10 μM can inhibit ACE2 activity. nih.gov The binding of inhibitors to ACE often involves interaction with this catalytic zinc ion. nih.gov
Modulation of Angiotensin I Processing by Enzyme Inhibitors (Academic Perspective)
The processing of Angiotensin I is a major target for pharmacological intervention, primarily through the inhibition of Angiotensin-Converting Enzyme (ACE).
ACE inhibitors, such as captopril (B1668294) and enalapril (B1671234), are a cornerstone in the management of hypertension and heart failure. wikipedia.orgyoutube.com These inhibitors function by binding to the active site of ACE, preventing it from converting Angiotensin I to the potent vasoconstrictor Angiotensin II. wikipedia.orgyoutube.com This leads to reduced levels of Angiotensin II and a subsequent decrease in blood pressure. wikipedia.orggoodrx.com
From an academic standpoint, the kinetics of this inhibition are of great interest. Studies have characterized these inhibitors as behaving in a noncompetitive manner in vivo, where they decrease the maximal rate of the reaction (V_max) without affecting the enzyme's affinity for the substrate (K_m). nih.gov This contrasts with some in vitro studies that suggested competitive or mixed inhibition. nih.gov The mechanism of action involves the inhibitor binding directly to the catalytic zinc ion within the ACE active site. nih.gov By blocking ACE, these inhibitors not only reduce Angiotensin II formation but also prevent the breakdown of bradykinin, a vasodilator, further contributing to their therapeutic effects. cvpharmacology.com
Cross-Talk with Other Peptide Systems (e.g., Bradykinin System)
The renin-angiotensin system, in which Angiotensin I is a key player, does not operate in isolation. It engages in significant cross-talk with other peptide systems, most notably the kallikrein-kinin system (KKS), which produces bradykinin. plos.orgphysiology.org
The primary link between these two systems is Angiotensin-Converting Enzyme (ACE), which is also known as kininase II. scielo.br ACE is responsible for the degradation of bradykinin, a potent vasodilator. cvpharmacology.comjci.org Therefore, the activity of ACE has opposing effects on these two systems: it generates a vasoconstrictor (Angiotensin II) and inactivates a vasodilator (bradykinin). jci.orgresearchgate.net
The use of ACE inhibitors highlights this intricate relationship. By inhibiting ACE, these drugs not only block the production of Angiotensin II from Angiotensin I but also lead to an accumulation of bradykinin. wikipedia.orgcvpharmacology.com This dual action is synergistic in lowering blood pressure. wikipedia.org Furthermore, there is evidence of more complex interactions, including receptor "crosstalk," where the activation of one system's receptors can influence the signaling of the other. plos.orgnih.gov For example, some effects of Angiotensin II receptor blockers are attributed to a form of crosstalk that involves the release of bradykinin. nih.gov This multilayered interaction underscores the interconnectedness of these powerful vasoactive systems in maintaining cardiovascular homeostasis. physiology.org
Table 2: Compound Names Mentioned in the Article
Physiological and Systemic Roles of Angiotensin I and Its Metabolic Cascade
Angiotensin I's Role as a Precursor in Cardiovascular Regulation
The Renin-Angiotensin System (RAS), also known as the Renin-Angiotensin-Aldosterone System (RAAS), is a fundamental hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. nih.gov Within this system, Angiotensin I functions as an essential, but relatively inactive, intermediary. nih.govresearchgate.net
The process begins when the liver secretes a precursor protein called angiotensinogen (B3276523). In response to decreased renal blood flow or low blood pressure, the kidneys release the enzyme renin. nih.gov Renin cleaves angiotensinogen to form the decapeptide Angiotensin I. nih.govbritannica.com Although Angiotensin I has no direct, significant biological activity on its own, its formation is the rate-limiting step for the generation of the primary effector of the RAS, Angiotensin II. pnas.org
Angiotensin I circulates in the bloodstream and is primarily converted to the octapeptide Angiotensin II by the Angiotensin-Converting Enzyme (ACE). nih.govbritannica.com This conversion predominantly occurs in the endothelial cells of the lungs and kidneys, where ACE is abundant. nih.govresearchgate.net Angiotensin II is a powerful vasoconstrictive peptide that narrows blood vessels, leading to an increase in blood pressure. nih.govfrontiersin.org It also stimulates the adrenal cortex to release aldosterone (B195564), a hormone that promotes sodium and water reabsorption by the kidneys, further increasing blood volume and pressure. nih.govresearchgate.net
The critical role of Angiotensin I is therefore defined by its position as the immediate substrate for ACE, linking the release of renin to the production of the biologically active Angiotensin II. This metabolic cascade is a key target for cardiovascular pharmacotherapy; for instance, ACE inhibitors block the conversion of Angiotensin I to Angiotensin II, thereby lowering blood pressure. researchgate.net
| Precursor/Enzyme | Product | Primary Site of Action | Key Cardiovascular Effect |
| Angiotensinogen + Renin | Angiotensin I | Circulation | Inactive Precursor |
| Angiotensin I + ACE | Angiotensin II | Lungs, Kidneys, Vasculature | Vasoconstriction, Aldosterone Release |
| Angiotensin II | - | Adrenal Gland, Blood Vessels | Increased Blood Pressure, Sodium/Water Retention |
Local Renin-Angiotensin Systems and Angiotensin I Dynamics in Tissues
Beyond the systemic circulatory RAS, it is now established that many tissues possess their own local or tissue-based RAS, which can operate independently or in concert with the systemic pathway. nih.gov These local systems allow for tissue-specific generation of angiotensin peptides from Angiotensin I, enabling autocrine and paracrine regulation of organ function.
The kidney contains a complete and independently functioning intrarenal RAS, which is crucial for regulating renal hemodynamics, tubular transport, and ultimately, blood pressure. portlandpress.com All components necessary for the local production of angiotensin peptides, including angiotensinogen, renin, and ACE, are present within the kidney. nih.govnih.gov
Angiotensinogen is produced by the proximal tubule cells and secreted into the tubular fluid. nih.gov Renin is released from the juxtaglomerular apparatus and can act on this locally produced angiotensinogen to form Angiotensin I within the renal interstitium and tubular system. nih.govnih.gov This locally generated Angiotensin I is then converted to Angiotensin II by ACE, which is highly concentrated in the brush border of proximal tubule epithelial cells and on endothelial cells. nih.govnih.gov
The intrarenally formed Angiotensin II exerts several local effects:
Vasoconstriction: It preferentially constricts the efferent arterioles, which helps to maintain the glomerular filtration rate (GFR) when renal perfusion is low. nih.gov
Sodium and Water Reabsorption: It directly stimulates sodium and water reabsorption in the proximal tubules. nih.govnih.gov
Tubuloglomerular Feedback: It modulates the sensitivity of the tubuloglomerular feedback mechanism.
Alternative metabolic pathways for Angiotensin I also exist within the kidney. The enzyme ACE2 can cleave Angiotensin I to form Angiotensin-(1-9), while neprilysin can convert it to Angiotensin-(1-7). nih.gov These peptides often have effects that counter the classical Angiotensin II actions, such as promoting vasodilation and natriuresis, thereby providing a local counter-regulatory balance within the kidney. portlandpress.comnih.gov
Local RAS also operate within the heart and vascular tissues, where they are implicated in both physiological regulation and pathological remodeling.
In Cardiac Tissue: The heart contains all the components required for a functional RAS. nih.gov While some components like renin may be taken up from the circulation, angiotensinogen and ACE are synthesized locally. portlandpress.comnih.gov This allows for the in-situ conversion of Angiotensin I to Angiotensin II. Studies have shown that the majority of Angiotensin II found in cardiac tissue is synthesized locally from Angiotensin I, rather than being taken up from the bloodstream. nih.gov
This conversion is mediated not only by ACE, which is present on coronary vascular endothelial cells, but also by other enzymes like chymase, which provides an alternative pathway for Angiotensin II formation in the human heart. nih.gov The locally generated Angiotensin II plays a significant role in:
Cardiac Remodeling: It contributes to the development of cardiac hypertrophy (enlargement of heart muscle cells) and interstitial fibrosis (excessive formation of connective tissue) in conditions like hypertension and heart failure. researchgate.netfrontiersin.org
Contractility: It can modulate cardiac contractility and cell communication. nih.gov
In Vascular Tissue: The walls of blood vessels also host a local RAS. The vascular endothelium is a major site of ACE activity, efficiently converting circulating Angiotensin I into Angiotensin II. yourhormones.info This locally produced Angiotensin II can then act directly on the vascular smooth muscle cells to cause vasoconstriction. Beyond its effects on vascular tone, locally generated Angiotensin II is a key factor in vascular remodeling, promoting inflammation, fibrosis, and the migration and proliferation of vascular smooth muscle cells, which are processes involved in conditions like atherosclerosis. mdpi.com
| Tissue | Key Enzymes for Angiotensin I Conversion | Local Effects of Resulting Peptides | Pathophysiological Involvement |
| Kidney | ACE, ACE2, Neprilysin | Regulation of GFR, Sodium/Water Reabsorption, Vasodilation | Hypertension, Renal Disease |
| Heart | ACE, Chymase | Modulation of Contractility, Cell Growth | Cardiac Hypertrophy, Fibrosis, Heart Failure |
| Vasculature | ACE | Vasoconstriction, Regulation of Vascular Tone | Atherosclerosis, Vascular Remodeling |
Angiotensin I Involvement in Broader Physiological Contexts
The influence of the RAS, initiated by the formation of Angiotensin I, extends beyond the cardiovascular and renal systems. Local RAS have been identified in numerous other tissues, where they participate in a range of physiological processes.
Neuronal Metabolism: A distinct RAS exists within the brain, independent of the peripheral system. researchgate.net Astrocytes and neurons produce angiotensinogen, which can be converted to Angiotensin I and subsequently to Angiotensin II. researchgate.netnih.gov This brain RAS is involved in the central regulation of blood pressure, fluid balance, and sympathetic outflow. nih.gov Furthermore, angiotensin peptides influence neuronal metabolism by modulating cerebral blood flow and neuronal glucose uptake. bohrium.com
Hematopoiesis: A local RAS is present in the bone marrow and is actively involved in the regulation of hematopoiesis (the formation of blood cellular components). nih.gov Angiotensin peptides, derived from the metabolism of Angiotensin I, can modulate the proliferation and differentiation of hematopoietic progenitor cells. frontiersin.org For instance, Angiotensin-(1-7), a metabolite of Angiotensin I, has been shown to stimulate the proliferation of hematopoietic progenitor cells. nih.govmdpi.com
Digestion: All the necessary components for a functional RAS have been identified throughout the gastrointestinal tract. This local system is implicated in regulating intestinal motility, fluid and electrolyte absorption, and the mucosal digestion and absorption of peptides.
Reproduction: The RAS is deeply integrated with reproductive physiology in both males and females. Local RAS are present in the ovaries, testes, uterus, and placenta. These systems are involved in key reproductive events such as follicle maturation, ovulation, hormone production, and endometrial function. nih.gov
Adipose Tissue: Adipose tissue contains its own complete, local RAS, capable of generating Angiotensin II from Angiotensin I. pnas.orgportlandpress.com This system plays a role in regulating adipocyte growth and differentiation, lipid metabolism, and the release of adipokines. nih.gov The adipose RAS is also thought to be a link between obesity and hypertension, as increased production of angiotensin peptides in adipose tissue may contribute to elevated blood pressure. nih.govyourhormones.info
Angiotensin I as a Putative Neurotransmitter
While Angiotensin II is recognized as a significant neurotransmitter and neuromodulator within the central nervous system, the role of Angiotensin I is primarily that of an immediate precursor. nih.govnih.gov The brain possesses an intrinsic RAS, with neurons and glial cells containing the necessary components to synthesize angiotensin peptides locally. nih.govmdpi.com
Within this system, locally produced Angiotensin I is rapidly converted to Angiotensin II by ACE present in the brain. bohrium.com It is this locally formed Angiotensin II that then acts on neuronal receptors (primarily AT1 receptors) to exert its effects. nih.govnih.gov These effects include modulating synaptic transmission, influencing the release of other neurotransmitters like norepinephrine, and regulating neuronal firing rates. portlandpress.comnih.gov
Therefore, while Angiotensin I itself does not directly bind to neuronal receptors to transmit a signal in the classical sense of a neurotransmitter, its localized synthesis and immediate conversion to the neuroactive Angiotensin II are critical for angiotensinergic signaling in the brain. nih.gov The evidence collectively points to Angiotensin II, rather than Angiotensin I, as the primary effector peptide acting as a neurotransmitter or neuromodulator in the central control of functions like body fluid homeostasis, blood pressure, and motivation. nih.govnih.gov The term "putative neurotransmitter" is more accurately applied to Angiotensin II, with Angiotensin I's role being an indispensable step in its synaptic synthesis. nih.gov
Advanced Research Methodologies for Angiotensin I Investigation
High-Resolution Mass Spectrometry-Based Peptidomics
Mass spectrometry (MS) has become an indispensable tool in peptidomics, offering unparalleled capabilities for the detailed investigation of peptides like Angiotensin I. Its high resolution and mass accuracy enable precise identification and structural elucidation.
This approach has been instrumental in identifying Angiotensin I-converting enzyme (ACE) inhibitory peptides derived from various sources. nih.gov Furthermore, MALDI imaging, a specialized application of MALDI-TOF MS, has been used to visualize the spatial distribution of Angiotensin II (Ang II) metabolism in tissues like the kidney, providing insights into the localized processing of angiotensin peptides. nih.govnih.gov Studies have demonstrated the ability of MALDI-TOF/TOF to identify Ang II and its metabolites, such as Ang III and Ang-(1-7), directly from tissue sections. nih.gov The identity of these peptides is confirmed through their specific mass-to-charge ratios (m/z) and fragmentation patterns. ahajournals.org
Key Findings from MALDI-TOF MS/MS Analysis:
Identification of ACE inhibitory peptides from casein hydrolysates. nih.gov
Characterization of Angiotensin II metabolites in kidney tissue. nih.govnih.gov
Confirmation of Angiotensin II identity in supernatants of stimulated mononuclear leukocytes. ahajournals.org
| Parameter | Description | Reference |
| Technique | MALDI-TOF MS and MALDI-TOF MS/MS | nih.govnih.govahajournals.org |
| Application | Profiling of Angiotensin I and its metabolites, identification of ACE inhibitory peptides. | nih.govnih.gov |
| Sample Types | Protein hydrolysates, tissue sections, cell supernatants. | nih.govnih.govahajournals.org |
| Key Advantage | High-throughput analysis and spatial mapping (imaging). | nih.gov |
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of peptides and proteins from liquid solutions. When coupled with tandem mass spectrometry (ESI-MS/MS), it provides detailed structural information. ESI-MS/MS has been utilized to investigate the interactions between angiotensin peptides and metal ions, such as zinc, by analyzing the fragmentation patterns of the metal-peptide complexes. acs.org These studies have helped to identify the specific amino acid residues, like histidine, that are involved in metal coordination. acs.org
Furthermore, ESI-MS/MS is a sensitive method for probing non-covalent interactions between Angiotensin II and its complementary "antisense" peptides. nih.gov The technique can detect the formation of heterodimer complexes in the gas phase, providing insights into potential molecular recognition events. nih.gov The high sensitivity of ESI-MS/MS also makes it a valuable tool for the absolute quantification of endogenous angiotensin peptides in biological samples like human plasma. researchgate.net
Key Findings from ESI-MS/MS Analysis:
Identification of zinc-binding sites in Angiotensin I and Angiotensin II. acs.org
Detection of non-covalent interactions between Angiotensin II and antisense peptides. nih.gov
Quantification of native Angiotensin II in human plasma. researchgate.net
| Parameter | Description | Reference |
| Technique | Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) | acs.orgnih.govresearchgate.net |
| Application | Characterization of peptide-metal ion interactions, analysis of non-covalent peptide complexes, and quantification. | acs.orgnih.govresearchgate.net |
| Key Advantage | Soft ionization preserves non-covalent interactions for analysis. | nih.gov |
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of peptides in complex biological matrices. rsc.orgacs.orgnih.gov This technique combines the separation power of LC with the high selectivity and sensitivity of MS/MS. LC-MS/MS methods have been developed for the simultaneous determination of multiple angiotensin peptides, including Angiotensin I, in various biological samples such as plasma, kidney tissue, and adipose tissue. rsc.orgnih.govnih.gov These assays often employ solid-phase extraction (SPE) for sample clean-up and enrichment prior to LC-MS/MS analysis. rsc.orgnih.gov
LC-MS/MS is also crucial for conducting stability studies of angiotensin peptides. For instance, the stability of Angiotensin II in intravenous solutions has been evaluated using LC-MS/MS to ensure the integrity of the peptide over time. nih.govresearchgate.net Recent advancements in micro-UHPLC-MS/MS have further improved the sensitivity of these methods, allowing for the quantification of angiotensin peptides at sub-picomolar concentrations and highlighting the critical importance of pre-analytical sample handling to ensure reliable results. nih.gov
Key Findings from LC-MS/MS Analysis:
Simultaneous quantification of Angiotensin I, aldosterone (B195564), and cortisol in human plasma. sciex.comsciex.com
Determination of Angiotensin peptide levels in various tissues and biological fluids. rsc.orgnih.gov
Assessment of the stability of angiotensin peptides in solution. nih.govresearchgate.net
Quantification of Angiotensin I and its metabolites in healthy individuals and patients. nih.gov
| Parameter | Description | Reference |
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | rsc.orgnih.govnih.govnih.govsciex.com |
| Application | Highly sensitive and specific quantification of Angiotensin I and metabolites; stability assessment. | rsc.orgnih.govnih.gov |
| Sample Types | Plasma, urine, tissue homogenates, infusion solutions. | rsc.orgnih.govnih.govsciex.com |
| Key Advantage | Gold standard for quantitative analysis due to high sensitivity, specificity, and robustness. | acs.orgnih.gov |
Surface-Enhanced Laser Desorption/Ionization Time-of-Flight (SELDI-TOF) mass spectrometry is a variation of MALDI-TOF that utilizes a pre-activated surface with specific chemical or biochemical properties to capture proteins and peptides from complex mixtures. wikipedia.org This technique combines chromatography and mass spectrometry on a single platform. nih.gov While not as commonly cited for Angiotensin I specifically, SELDI-TOF MS is a powerful tool for protein and peptide profiling in biological samples, including kidney tissue, which is a key organ in the renin-angiotensin system. nih.gov
The methodology involves applying a biological sample, such as a tissue extract, to a chip with a specific surface chemistry (e.g., hydrophobic, hydrophilic, cation-exchange, or anion-exchange). After washing away unbound molecules, the retained peptides are analyzed by TOF-MS. wikipedia.org This approach is particularly useful for biomarker discovery, as it allows for the differential display of peptide profiles between healthy and diseased states. wikipedia.orgnih.gov
Key Features of SELDI-TOF MS:
Combines chromatography and mass spectrometry. nih.gov
Employs selective surfaces for peptide capture. wikipedia.org
Useful for biomarker profiling in complex biological samples. nih.gov
| Parameter | Description | Reference |
| Technique | Surface-Enhanced Laser Desorption/Ionization Time of Flight (SELDI-TOF) Mass Spectrometry | wikipedia.orgnih.gov |
| Application | Protein and peptide profiling for biomarker discovery. | wikipedia.orgnih.gov |
| Sample Types | Tissue extracts, blood, urine. | wikipedia.org |
| Key Advantage | On-chip sample fractionation simplifies complex mixtures before MS analysis. | nih.gov |
Advanced Chromatographic Techniques for Peptide Separation and Analysis
Chromatography is a fundamental technique for the separation and purification of peptides from complex mixtures, which is an essential step prior to their analysis and quantification.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of angiotensin peptides. nih.gov Reversed-Phase HPLC (RP-HPLC) is the most common variant used for this purpose, where peptides are separated based on their hydrophobicity. nih.govhplc.eu In RP-HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, often with an ion-pairing agent such as trifluoroacetic acid (TFA). nih.govhplc.eu
RP-HPLC methods have been developed to separate Angiotensin I from its metabolites and other related peptides with high resolution. nih.govsemanticscholar.orgtum.de The separated peptides can be detected by UV absorbance, typically at wavelengths around 220-230 nm. nih.govtum.de
For enhanced sensitivity and specificity, HPLC can be coupled with a radioimmunoassay (RIA) in a technique known as HPLC-RIA. nih.govnih.govspringernature.com In this approach, fractions are collected after HPLC separation and then subjected to RIA to quantify the specific angiotensin peptide of interest. nih.gov This combination leverages the high resolving power of HPLC and the exceptional sensitivity of RIA, allowing for the accurate measurement of low-abundance peptides in biological fluids like plasma. nih.govoup.com
Key Findings from HPLC and its Variants:
Successful separation of Angiotensin I, Angiotensin II, and their diastereomers. nih.gov
Development of rapid and convenient RP-HPLC methods for assaying ACE inhibitory peptides. nih.govsemanticscholar.org
Verification of the identity of immunoreactive angiotensin peptides in plasma and tissue extracts through HPLC-RIA. nih.govnih.gov
| Parameter | Description | Reference |
| Technique | High-Performance Liquid Chromatography (HPLC), Reversed-Phase HPLC (RP-HPLC), HPLC-Radioimmunoassay (HPLC-RIA) | nih.govnih.govnih.govnih.gov |
| Application | Separation, purification, and analysis of Angiotensin I and related peptides. | nih.govtum.de |
| Stationary Phase (RP-HPLC) | Typically C18 | nih.govhplc.eu |
| Mobile Phase (RP-HPLC) | Acetonitrile/water gradient with trifluoroacetic acid (TFA). | nih.govhplc.eu |
| Detection | UV absorbance, Radioimmunoassay. | nih.govnih.gov |
Enzymatic Assays for Angiotensin I Converting Enzymes
The conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II by Angiotensin-Converting Enzyme (ACE) is a critical step in the RAS cascade. Assays to measure ACE activity are fundamental for screening potential inhibitory compounds and understanding enzymatic kinetics.
Spectrophotometric and fluorometric assays are widely used for determining ACE activity due to their adaptability and potential for high-throughput screening.
Spectrophotometric Methods: These assays often utilize a synthetic substrate, such as hippuryl-L-histidyl-L-leucine (HHL). nih.govresearchgate.net ACE cleaves HHL to produce hippuric acid (HA) and the dipeptide histidyl-leucine. researchgate.net The quantity of HA produced, which is directly proportional to ACE activity, can be measured. researchgate.nettandfonline.com One common method involves extracting the HA with ethyl acetate (B1210297) and measuring its absorbance at 228 nm. researchgate.nettandfonline.com However, this extraction step can be tedious and may lead to overestimation of ACE activity if unhydrolyzed HHL is co-extracted. tandfonline.com To overcome this, direct, extraction-free spectrophotometric methods have been developed. nih.govtandfonline.com These newer methods are based on a specific colorimetric reaction, for instance, between HA and benzene (B151609) sulfonyl chloride (BSC) in the presence of quinoline, which produces a colored complex that can be measured, offering a more direct and reproducible assay. nih.govresearchgate.net
Fluorometric Methods: These assays offer high sensitivity and are well-suited for measuring ACE levels in various biological samples like serum and plasma. sigmaaldrich.com A common approach involves the use of a synthetic fluorogenic peptide substrate that is cleaved by ACE. sigmaaldrich.com This cleavage releases a fluorescent product. The resulting fluorescence, typically measured at an excitation wavelength of 320 nm and an emission wavelength of 405 nm, is directly proportional to the ACE activity in the sample. sigmaaldrich.com These kits often provide a rapid, sensitive, and direct procedure for measuring ACE activity and screening for ACE inhibitors. sigmaaldrich.com
Table 1: Comparison of Spectrophotometric and Fluorometric Assays for ACE Activity
| Feature | Spectrophotometric Methods | Fluorometric Methods |
|---|---|---|
| Principle | Measures the change in absorbance of a substrate or product. Often involves the formation of a colored product like hippuric acid (HA) from HHL. nih.govresearchgate.nettandfonline.com | Measures the fluorescence generated from the cleavage of a specific fluorogenic substrate by ACE. sigmaaldrich.com |
| Common Substrate | Hippuryl-L-histidyl-L-leucine (HHL). nih.govresearchgate.netresearchgate.net | Proprietary synthetic fluorogenic peptides. sigmaaldrich.com |
| Detection | Absorbance measurement at a specific wavelength (e.g., 228 nm for HA, 410 nm for colorimetric complex). researchgate.netresearchgate.net | Fluorescence measurement at specific excitation/emission wavelengths (e.g., Ex/Em = 320/405 nm). sigmaaldrich.com |
| Advantages | Less expensive, direct methods available that avoid tedious extraction steps. nih.govtandfonline.com | High sensitivity, suitable for kinetic studies, direct procedure for various sample types (serum, plasma). sigmaaldrich.com |
| Disadvantages | Traditional methods require a cumbersome extraction step (e.g., with ethyl acetate) which can be inaccurate. tandfonline.com | Can be more expensive, requires a fluorescence plate reader. sigmaaldrich.com |
Immunoassays provide highly specific and sensitive quantification of angiotensin peptides.
Radioimmunoassays (RIA): RIA is a classic and highly sensitive technique used to measure the concentration of antigens, such as Angiotensin I. diasource-diagnostics.comwikipedia.org The principle is based on competition between a radiolabeled antigen (e.g., ¹²⁵I-labeled Angiotensin I) and an unlabeled antigen (from the sample) for a limited number of specific antibody binding sites. wikipedia.orgibl-international.com The antibody is often coated onto tubes. diasource-diagnostics.comibl-international.com After incubation, the unbound antigen is washed away, and the radioactivity of the bound, labeled antigen is measured using a gamma counter. diasource-diagnostics.comibl-international.com The concentration of Angiotensin I in the unknown sample is determined by interpolation from a standard curve. diasource-diagnostics.comibl-international.com This method is frequently used to determine plasma renin activity (PRA) by measuring the amount of Angiotensin I generated from angiotensinogen (B3276523). diasource-diagnostics.comibl-international.com
Enzyme Immunoassays (EIA) / Enzyme-Linked Immunosorbent Assay (ELISA): EIAs, including the ELISA format, are a common non-radioactive alternative to RIA. For Angiotensin I, a competitive EIA is often employed. bio-connect.nl In this setup, a microtiter plate is pre-coated with an antibody specific for Angiotensin I. bio-connect.nl When the sample is added, the Angiotensin I present competes with a fixed amount of enzyme-labeled Angiotensin I for the antibody binding sites. After a washing step to remove unbound components, a substrate for the enzyme is added. The resulting color development is inversely proportional to the amount of Angiotensin I in the sample. The concentration is then quantified by comparison with a standard curve. bio-connect.nl EIAs have also been developed to be highly specific, capable of discriminating between a drug and its active metabolite, such as with the ACE inhibitor cilazapril. nih.gov
Table 2: Comparison of RIA and EIA for Angiotensin Peptides
| Feature | Radioimmunoassay (RIA) | Enzyme Immunoassay (EIA/ELISA) |
|---|---|---|
| Principle | Competitive binding between radiolabeled and unlabeled antigen for a limited number of antibody sites. diasource-diagnostics.comwikipedia.orgibl-international.com | Competitive binding between enzyme-labeled and unlabeled antigen for a limited number of antibody sites. bio-connect.nlnih.gov |
| Label | Radioisotope (e.g., ¹²⁵I). diasource-diagnostics.comibl-international.com | Enzyme (e.g., Horseradish Peroxidase). nih.gov |
| Detection | Measurement of radioactivity (gamma counter). diasource-diagnostics.comibl-international.com | Colorimetric or chemiluminescent signal measurement (spectrophotometer). bio-connect.nl |
| Advantages | Extremely high sensitivity and specificity. wikipedia.org | Avoids use of radioactive materials, suitable for high-throughput automation. nih.gov |
| Disadvantages | Requires handling of radioactive materials and specialized disposal and equipment. wikipedia.org | May have slightly lower sensitivity compared to RIA in some applications. |
Structural Biology Approaches (e.g., NMR, X-ray Crystallography) for Angiotensin I and Analogs
Understanding the three-dimensional structure of Angiotensin I, its analogs, and its receptors is crucial for rational drug design.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for determining the structure of peptides in solution, which can more closely mimic the physiological environment. Proton NMR (¹H NMR) has been used to analyze the amino acid composition of Angiotensin I. nih.gov By assigning the chemical shifts of the protons of each amino acid in the peptide at a high field strength (e.g., 400 MHz), researchers can confirm its composition. nih.gov An advantage of the NMR method is that the peptide can be recovered after the analysis. nih.gov Furthermore, NMR has been employed to study the conformation of angiotensin analogs like Angiotensin-(1-7), using techniques such as COSY, TOCSY, and ROESY to assign resonances and Nuclear Overhauser effects (NOE) to probe the peptide's conformation in solution. nih.gov
X-ray Crystallography: This technique provides high-resolution atomic structures of molecules in their crystalline state. youtube.com While obtaining high-quality crystals of peptides and especially membrane-bound receptors can be challenging, X-ray crystallography has yielded critical insights. nih.govmercer.edu For instance, the crystal structures of potent ACE inhibitors like enalapril (B1671234) have revealed common conformational features that are key to their inhibitory activity. rsc.org A significant breakthrough was the determination of the crystal structure of the human Angiotensin II type 1 receptor (AT₁R) in complex with an antagonist, achieved using the advanced technique of serial femtosecond crystallography with an X-ray free-electron laser (XFEL). nih.govmercer.edu This method allowed for the determination of the room-temperature structure, which is likely to more accurately represent the receptor's native conformation. nih.gov
Table 3: Summary of Structural Biology Findings
| Technique | Molecule Studied | Key Findings |
|---|---|---|
| NMR Spectroscopy | Angiotensin I | Confirmed amino acid composition and enabled quantitation of amino acids. nih.gov |
| NMR Spectroscopy | Angiotensin-(1-7) | Elucidated solution conformation and studied inclusion complexes with beta-cyclodextrin. nih.gov |
| X-ray Crystallography | ACE Inhibitors (e.g., Enalapril) | Revealed common conformational structures among different potent inhibitors. rsc.org |
| X-ray Crystallography (SFX) | Human Angiotensin II Type 1 Receptor (AT₁R) | Determined the room-temperature structure of the receptor bound to an antagonist, revealing key interactions for drug binding. nih.govmercer.edu |
Computational and Systems Biology Approaches in Angiotensin I Research
Computational and systems biology approaches integrate experimental data into mathematical models to simulate and predict the behavior of the renin-angiotensin system.
Computational Modeling: Molecular modeling techniques are invaluable for studying the interactions between angiotensin peptides, their receptors, and inhibitors, especially given the difficulty in crystallizing membrane proteins like angiotensin receptors. nih.gov Homology modeling can be used to construct 3D models of receptors like AT₁ and AT₂. nih.gov Molecular dynamics (MD) simulations can then be used to explore the structural and molecular basis of how ACE interacts with different inhibitors. plos.org These simulations can reveal changes in secondary structures, the radius of gyration, and solvent-accessible surface area of the enzyme-inhibitor complexes. plos.org Such computational studies are crucial for the rational design of new, specific ligands and inhibitors. nih.govchcmj.ac.in For example, computational alanine (B10760859) scanning can be used to evaluate the contribution of specific amino acid residues to the binding affinity between ACE and an inhibitor. plos.org
Systems Biology: A systems biology approach involves creating mathematical models of the entire RAS pathway to understand its complex dynamics and the effects of therapeutic interventions. researchgate.net These models can represent the pathway in the systemic circulation and in specific organs like the kidney. researchgate.net By incorporating data from clinical measurements, these models can simulate the nonlinear feedback loops, such as the relationship between Angiotensin II and renin secretion. researchgate.net This approach can be used to test hypotheses about physiological regulation and to predict the response to different classes of antihypertensive drugs that target the RAS. researchgate.net For instance, systems biology models have been used to explore the link between ACE gene variations and the efficacy of ACE inhibitors. researchgate.net
Table 4: Overview of Computational and Systems Biology Approaches
| Approach | Methodology | Application in Angiotensin I Research |
|---|---|---|
| Molecular Modeling | Homology Modeling, Molecular Docking, Molecular Dynamics (MD) Simulations. nih.govplos.org | Constructing 3D models of angiotensin receptors; simulating the binding of inhibitors to ACE; rational design of new drug candidates. nih.govplos.orgchcmj.ac.in |
| Systems Biology | Mathematical modeling of physiological pathways (Quantitative Systems Pharmacology - QSP). researchgate.net | Simulating the entire renin-angiotensin system; predicting blood pressure response to antihypertensive therapies; investigating the impact of genetic variations on drug efficacy. researchgate.net |
| Bioinformatics | Analysis of gene expression data (e.g., mRNA). nih.gov | Identifying genetic links between the RAS (including ACE and ACE2) and comorbidities like cardiovascular disease in the context of viral infections. nih.gov |
Animal and in Vitro Models in Angiotensin I Research
Rodent Models for Studying Angiotensin I Metabolism and RAS Dynamics
Rodent models, particularly mice and rats, are foundational to RAS research due to their genetic tractability and physiological similarities to humans. They allow for controlled investigations into how Angiotensin I is generated and converted, and how these processes influence cardiovascular and renal homeostasis.
The advent of genetic engineering has revolutionized our understanding of the RAS by allowing for the precise manipulation of genes encoding its key components. nih.gov These models have provided a wealth of information on blood pressure regulation and the development of hypertension. nih.gov
Angiotensinogen (B3276523) (Agt) Knockout Mice: As angiotensinogen is the sole precursor for Angiotensin I, mice with a total genetic deletion of the Agt gene exhibit a severe phenotype. nih.gov They have markedly reduced blood pressure, diminished RAS activity, and abnormal renal structure, often leading to increased mortality. nih.gov This underscores the fundamental role of the angiotensinogen-Angiotensin I pathway in development and homeostasis. nih.gov
Renin (Ren1c) Knockout Mice: Deletion of the renin gene, which encodes the enzyme that cleaves angiotensinogen to form Angiotensin I, also results in profound physiological changes. jci.org These mice show no detectable Angiotensin I or II, suffer from severe renal developmental defects, and exhibit concentric thickening of intrarenal arteries and arterioles. jci.orgahajournals.org Interestingly, despite the absence of renin, a population of "renin-null" cells remains and contributes to arteriolar hypertrophy. jci.org
Angiotensin-Converting Enzyme (ACE) Knockout Mice: Mice lacking ACE, the primary enzyme for converting Angiotensin I to Angiotensin II, display phenotypes similar to renin and angiotensinogen knockouts, including significant hypotension and renal abnormalities. nih.gov Studies using mice with mutations in ACE's two catalytic domains (N-domain and C-domain) have revealed that the C-domain is the predominant site for Angiotensin I conversion. nih.gov Mice lacking the C-domain show compensatory increases in renin and plasma Angiotensin I levels to maintain blood pressure. nih.gov
Transgenic Models: Double transgenic mice that express both human renin and human angiotensinogen develop moderate hypertension, demonstrating the species-specificity of the renin-angiotensinogen reaction and providing a powerful model for studying hypertension. nih.gov Other models, such as K-ras transgenic mice, have been used to investigate the effects of RAS components like Angiotensin-(1-7) on cellular growth and tumor development. mdpi.com
Table 1: Phenotypes of Key Genetically Modified Mouse Models in RAS Research
| Gene Knockout | Key Phenotypic Characteristics | Impact on Angiotensin I | Reference |
| Angiotensinogen (Agt) | Profound hypotension, abnormal renal structure, increased mortality. | No substrate available for Angiotensin I production. | nih.gov |
| Renin (Ren1c) | No detectable Ang I/II, severe renal defects, arteriolar hypertrophy. | No conversion of angiotensinogen to Angiotensin I. | jci.orgahajournals.org |
| ACE (Ace) | Profound hypotension, renal abnormalities (hypoplastic medullae). | Inability to efficiently convert Angiotensin I to Angiotensin II. | nih.gov |
| AT1a Receptor (Agtr1a) | Lower blood pressure, altered renal sodium handling. | Upstream Angiotensin I levels may be altered due to feedback loop changes. | nih.gov |
Pharmacological agents that inhibit or block components of the RAS are used extensively in rodent models to probe the system's dynamics. These studies often involve administering Angiotensin Receptor Blockers (ARBs) or ACE inhibitors (ACEis) to investigate the consequences of RAS blockade.
ACE Inhibitors (e.g., Lisinopril (B193118), Captopril): In rodent models, ACEis block the conversion of Angiotensin I to Angiotensin II. mdpi.commdpi.com This leads to an accumulation of Angiotensin I and a reduction in the downstream effects of Angiotensin II. mdpi.com Studies in db/db and ACE2 double-knockout mice showed that the ACE inhibitor captopril (B1668294) could alleviate hyperlipidemia, suggesting a role for the ACE/Ang II axis in lipid metabolism. mdpi.com
Angiotensin Receptor Blockers (ARBs) (e.g., Losartan): ARBs, such as losartan (B1675146), directly block the AT1 receptor, preventing Angiotensin II from exerting its primary effects. physiology.orgphysiology.org In Brown Norway (BN) rats, a strain with naturally higher ACE activity, losartan treatment during pregnancy significantly improved uteroplacental blood flow and fetal weight while reducing maternal blood pressure. physiology.orgphysiology.org In studies modeling COVID-19 in transgenic mice, losartan, especially in combination with an ACEi, modulated the inflammatory response despite increasing viral load. mdpi.com
Salt-Loading Models: Transiently feeding a high-salt diet to salt-sensitive rat strains (like spontaneously hypertensive rats) can be used to study the activation of local, tissue-based RAS. nih.gov Such studies have shown that even when the systemic RAS is suppressed by high salt intake, the intestinal RAS can become activated, with significantly elevated levels of Angiotensin II in the jejunum and ileum. nih.gov This highlights that Angiotensin I conversion and RAS activity can be regulated differently in various tissues compared to the circulation.
While rodent models are invaluable, translating findings to human physiology requires an awareness of species-specific differences in the RAS.
Renin-Angiotensinogen Interaction: The initial and rate-limiting step of the RAS, the cleavage of angiotensinogen by renin to form Angiotensin I, is highly species-specific. nih.gov Human renin does not efficiently cleave rodent angiotensinogen, and vice-versa. nih.gov This specificity has been exploited to create transgenic models where the human RAS is reconstituted in mice to study hypertension. nih.gov
ACE2 Activity: Angiotensin-converting enzyme 2 (ACE2) is a key enzyme that can degrade Angiotensin II to Angiotensin-(1-7) and also convert Angiotensin I to Angiotensin-(1-9). researchgate.net There are significant differences in its activity between species. For instance, human ACE2 can form Angiotensin-(1-9) from Angiotensin I, but murine ACE2 does not. researchgate.net Furthermore, certain ACE2 inhibitors like DX600 effectively block human ACE2 but have no effect on rodent ACE2. researchgate.net
Chymase Pathway: In humans, the enzyme chymase provides an alternative, ACE-independent pathway for converting Angiotensin I to Angiotensin II, particularly within tissues like the heart. nih.gov The activity and contribution of chymase to Angiotensin II formation vary significantly across species. Kinetic analysis shows that the Angiotensin II-generating activity of chymase is highest in dogs, followed by humans, hamsters, mice, and rats. nih.gov Conversely, the chymases of most non-human species readily degrade Angiotensin II after forming it, a trait not observed with human chymase. nih.gov
Table 2: Comparative Angiotensin I Metabolism in Humans vs. Rodents
| Metabolic Step | Human | Rodent (Mouse/Rat) | Key Significance | Reference |
| Renin-Agt Reaction | Highly specific | Highly specific | Limits cross-species reactivity; necessitates species-matched components in transgenic models. | nih.gov |
| Ang I → Ang II | Primarily ACE; significant tissue contribution from chymase. | Primarily ACE; lower chymase contribution and different kinetics. | Chymase inhibitors may have different efficacies; tissue-specific Ang II generation differs. | nih.gov |
| Ang I → Ang-(1-9) | Catalyzed by ACE2. | Not catalyzed by murine ACE2. | Represents a different metabolic fate for Angiotensin I in humans compared to mice. | researchgate.net |
| Ang II Degradation | Human chymase does not degrade Ang II. | Rodent chymases generate and then degrade Ang II. | The net effect of chymase activation on Angiotensin II levels is different. | nih.gov |
Isolated Tissue and Organ Perfusion Models for Angiotensin I Studies
To study the direct effects of Angiotensin I on specific tissues without the confounding influence of systemic feedback mechanisms, researchers use isolated tissue and organ models. These ex vivo preparations are crucial for understanding local RAS function.
The kidney contains all the necessary components for a local RAS, with the proximal tubules being a major site for angiotensinogen expression and Angiotensin II activity. nih.govnih.gov Isolated preparations from the kidney allow for detailed study of Angiotensin I's role in renal function.
Proximal Tubule Preparations: The proximal tubule is a primary target for kidney injury and plays a critical role in reabsorbing sodium and water, a process heavily influenced by Angiotensin II. nih.govphysiology.org Research using mice with PTC-specific deletions of RAS components has been employed to dissect the tubule's role. nih.gov While deleting the AT1a receptor or ACE specifically in proximal tubule cells did not alter the development of atherosclerosis in hypercholesterolemic mice, these models are vital for isolating the direct tubular effects of the local RAS from systemic or glomerular effects. nih.gov Studies also show that Angiotensin-(1-7), which can be formed from Angiotensin I, antagonizes growth-promoting signals in the proximal tubule. nih.gov
The direct action of Angiotensin I and its metabolites on the vasculature is studied using isolated blood vessel preparations. These models help to separate the endothelial-dependent and smooth muscle-dependent responses.
Vascular Smooth Muscle (VSM) Preparations: Angiotensin II, the product of Angiotensin I conversion, is a potent vasoconstrictor and stimulates VSM cell growth. ahajournals.orgahajournals.orgnih.gov Studies on isolated helical strips of veins and arteries from various species (dogs, pigs, rabbits) show that Angiotensin II induces a complex multiphasic response, including an initial contraction. nih.gov In contrast, Angiotensin-(1-7), another potential metabolite of Angiotensin I, has been shown to inhibit the growth of rat thoracic aortic VSM cells, demonstrating opposing effects within the RAS. ahajournals.org
Vascular Endothelium: The endothelium is a critical regulator of vascular tone and inflammation, and it expresses key RAS components, including ACE. nih.govnih.gov Angiotensin II can induce endothelial dysfunction by increasing the production of reactive oxygen species (ROS) and reducing nitric oxide (NO) bioavailability. nih.gov Studies using isolated arteries have shown that Angiotensin II can impair endothelium-dependent relaxation. nih.gov Conversely, ACE inhibitors are known to improve endothelial function, partly by preventing local Angiotensin I conversion and increasing bradykinin (B550075) levels. nih.gov The balance between Angiotensin II and Angiotensin-(1-7) at the endothelial level is crucial for vascular health, with Ang-(1-7) often exerting protective effects against Angiotensin II-induced dysfunction. nih.gov
Pulmonary Membrane Fractions
The lungs are a primary site for the conversion of Angiotensin I. Research utilizing plasma membrane fractions from the lung has been pivotal in confirming the metabolic pathway of this peptide. Studies have shown that these membrane fractions are capable of converting Angiotensin I into its potent successor, Angiotensin II. nih.gov When radiolabeled Angiotensin I is passed through blood-free lungs, approximately 20% of the radioactivity emerges as Angiotensin II, with the remainder consisting of smaller peptide fragments. nih.gov This conversion is attributed to enzymes located on the luminal surface of the pulmonary endothelial cells. nih.gov
Further investigations using rat lung membrane preparations have detailed the subsequent metabolism of related peptides. For instance, Angiotensin-(1-7), another product of the RAS cascade, is primarily hydrolyzed to Angiotensin-(1-5) by pulmonary membranes. nih.gov This specific metabolic step is abolished by the administration of an Angiotensin-Converting Enzyme (ACE) inhibitor, confirming that ACE is the major enzyme responsible for this process in the lung. nih.gov
Cardiac Tissue
The heart possesses its own intrinsic renin-angiotensin system, enabling it to produce Angiotensin II locally. ahajournals.orgahajournals.org This intracardiac system is implicated in various physiological and pathological processes, including myocardial fibrosis and the regulation of cardiac function. nih.govoup.com Research has identified all the necessary components of the RAS, including Angiotensin I, within cardiac tissue from various species. ahajournals.org
Studies using pig models have been crucial in demonstrating that the majority of Angiotensin II found in the heart is produced locally rather than being taken up from circulation. In these experiments, infused radiolabeled Angiotensin I (¹²⁵I-Ang I) was found at very low concentrations in cardiac tissue, whereas endogenous Angiotensin I levels were significant, suggesting in situ synthesis. ahajournals.org The subsequent conversion of this locally synthesized Angiotensin I to Angiotensin II drives the autocrine and paracrine functions of the cardiac RAS. ahajournals.org
Following a myocardial infarction in rat models, there is a notable increase in ACE binding density associated with the formation of fibrillar collagen at the site of the infarct and in remote areas of the heart. oup.com This suggests that the conversion of Angiotensin I to Angiotensin II by ACE is an integral part of the tissue remodeling and fibrotic processes that occur in response to cardiac injury. oup.comoup.com
Table 1: Angiotensin Concentrations in Pig Cardiac Tissue vs. Plasma
Data from experiments involving the infusion of radiolabeled angiotensins to determine the origin of cardiac angiotensins. ahajournals.org
| Peptide | Measurement | Finding |
|---|---|---|
| Endogenous Angiotensin II | Tissue-to-Plasma Concentration Ratio | Tissue concentration is 5 times higher than plasma concentration. |
| Endogenous Angiotensin I | Tissue-to-Plasma Concentration Ratio | Tissue concentration is 75% of plasma concentration. |
| Infused ¹²⁵I-Ang I | Tissue-to-Plasma Concentration Ratio | Tissue concentration is less than 4% of arterial plasma concentration. |
| Infused ¹²⁵I-Ang II | Tissue-to-Plasma Concentration Ratio | Tissue concentration is 75% of arterial plasma concentration. |
Mammalian Cell Culture Systems for Investigating Angiotensin I Metabolism
Cell culture systems offer controlled environments to dissect the molecular mechanisms governed by Angiotensin I and its metabolites at the cellular level.
Primary Cell Cultures (e.g., Mouse Podocytes)
Primary cultures of mouse podocytes, specialized epithelial cells in the kidney's glomerulus, are critical for modeling glomerular diseases. core.ac.uk These cells have a local RAS and can be damaged by Angiotensin II. nih.gov Research using these cultures has shown that mechanical strain, mimicking the conditions of hypertension, leads to a significant increase in local Angiotensin II levels, which in turn can cause podocyte injury and apoptosis. core.ac.uk For example, subjecting cultured mouse podocytes to cyclical stretching results in a threefold increase in Angiotensin II levels within 24 hours. core.ac.uk Furthermore, studies on podocytes from transgenic mouse models have been crucial. Overexpression of renin in mice induces podocyte damage that can be prevented with angiotensin receptor blockers. nih.gov Conversely, podocyte-specific overexpression of ACE2, an enzyme that degrades Angiotensin II, can attenuate the development of diabetic nephropathy in mice. nih.gov These models demonstrate the direct impact of the Angiotensin I-to-Angiotensin II conversion pathway on podocyte health and its role in the pathogenesis of kidney disease. ahajournals.org
Non-Mammalian Models in Comparative Angiotensin I Research (e.g., Drosophila melanogaster)
The fruit fly, Drosophila melanogaster, serves as a powerful model for comparative genetics and for studying the ancestral functions of enzymes. While Drosophila possesses homologs of ACE, most notably Ance, it lacks the other key components of the canonical renin-angiotensin system, such as renin, angiotensinogen (the source of Angiotensin I), and angiotensin receptors. researchgate.neteneuro.org
This unique biological distinction makes Drosophila an invaluable tool for investigating the non-RAS functions of ACE. Research in this model is not focused on the conversion of Angiotensin I but on the other physiological roles of the ACE homolog. For instance, studies have shown that inhibiting Ance with drugs like lisinopril or through RNA interference can extend the lifespan of the flies. researchgate.net Additionally, ACE inhibitors have been found to rescue memory defects in Drosophila models of Alzheimer's disease, an effect that is independent of the canonical RAS. eneuro.orgeneuro.org These findings suggest that the ancestral function of ACE was unrelated to blood pressure regulation and that this role evolved later in vertebrates. researchgate.net
Q & A
Basic Research Questions
Q. How should Angiotensin I human acetate salt hydrate be stored to maintain stability, and what experimental precautions are necessary for long-term use?
- Methodological Answer : Store lyophilized powder at -20°C for up to four years or -80°C for extended stability. For short-term use, reconstituted aqueous solutions (e.g., in saline) can be stored at -20°C for one month. Avoid freeze-thaw cycles to prevent peptide degradation . Prior to experiments, verify solubility by dissolving in water (up to 50 mg/mL ) and filter-sterilize for in vivo applications .
Q. What analytical methods are recommended for assessing the purity and structural integrity of this compound?
- Methodological Answer : Use syringe infusion-based atmospheric pressure ionization mass spectrometry (MS) for precise molecular weight determination and structural validation . Pair with reversed-phase or mixed-mode chromatography (e.g., C18 columns) to assess purity (>97% by HPLC) and separate degradation products . For quantification, employ UV-Vis spectroscopy at 214 nm (peptide bond absorption) .
Q. How does solubility in different solvents impact experimental applications of this compound?
- Methodological Answer : The compound is highly soluble in water (50 mg/mL ) but insoluble in DMSO and ethanol . For cell-based assays, dissolve in PBS or culture media. For in vivo studies (e.g., murine models), prepare daily doses in 0.9% saline (1 mg/mL stock) to avoid solvent toxicity . Pre-warm solutions to 37°C to prevent precipitation in cold buffers .
Advanced Research Questions
Q. What experimental design considerations are critical for in vivo studies involving this compound?
- Methodological Answer :
- Dose Optimization : Start with a range (e.g., 0.01–1 mg/kg in mice) to establish dose-response curves. Administer via intraperitoneal (i.p.) injection in 500 µL volumes to ensure consistent bioavailability .
- Timing : For prophylactic studies, pre-dose animals 24 hours before inducing pathology (e.g., hypertension models). For therapeutic studies, administer post-disease induction .
- Controls : Include analogs like Angiotensin II or Angiotensin III to compare receptor-binding specificity .
Q. How can researchers address contradictions in data when comparing Angiotensin I with its fragments or analogs?
- Methodological Answer :
- Receptor Specificity : Use competitive binding assays (e.g., radiolabeled Angiotensin II) to differentiate ACE1/ACE2 affinity. For example, Angiotensin I (DRVYIHPFHL) acts as a precursor, while Angiotensin II (DRVYIHPF) binds AT1 receptors more potently .
- Batch Variability : Quantify acetate content via ion chromatography (e.g., USP method using phosphoric acid/NaOH pH adjustment) to standardize counterion effects .
- Hydration State : Account for hydrate variability by measuring residual water via Karl Fischer titration, as hydration can alter solubility and stability .
Q. What strategies mitigate supercooling or crystallization issues in hydrate-based formulations during thermal studies?
- Methodological Answer :
- Nucleating Agents : Add sodium fluoride (10% w/w) to reduce supercooling in salt hydrate systems, enhancing crystallization at the target phase transition temperature .
- Thermal Cycling : Pre-cycle samples between melting and freezing points (e.g., 30–50°C) to stabilize crystal structure. Monitor via differential scanning calorimetry (DSC) to validate enthalpy retention .
Q. How can batch-to-batch variability in peptide synthesis impact reproducibility, and what quality controls are essential?
- Methodological Answer :
- Synthesis QC : Require suppliers to provide HPLC chromatograms, MS data, and acetate content certificates. Test for endotoxins (<0.1 EU/mg) for in vivo use .
- In-House Validation : Perform circular dichroism (CD) spectroscopy to confirm secondary structure consistency. Compare with reference standards (e.g., Sigma-Aldryl Angiotensin I) .
Data Contradiction Analysis
Q. Why might conflicting results arise in studies measuring Angiotensin I’s hypertensive effects across different models?
- Methodological Answer :
- Species Differences : Murine models may show altered ACE expression compared to human-derived cell lines. Validate cross-reactivity of antibodies or probes .
- Metabolic Interference : In plasma, endogenous proteases (e.g., chymase) may cleave Angiotensin I into active fragments. Use protease inhibitors (e.g., EDTA) in ex vivo assays .
- Hydration Artifacts : Improper lyophilization or storage can lead to variable hydrate forms, altering bioavailability. Characterize batches via thermogravimetric analysis (TGA) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
